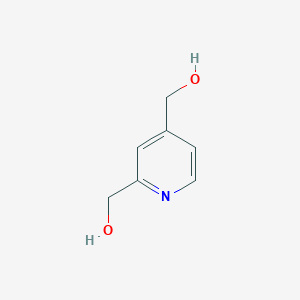

Pyridine-2,4-diyldimethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-4-6-1-2-8-7(3-6)5-10/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJOPOIUCLTJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pyridine-2,4-diyldimethanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,4-diyldimethanol is a valuable bifunctional building block for medicinal chemistry and materials science, offering two primary alcohol moieties on a rigid, heteroaromatic scaffold. Despite its apparent utility, a comprehensive, peer-reviewed synthetic protocol is not prominently featured in the chemical literature. This guide addresses this gap by presenting a robust and logically-derived synthetic pathway. By leveraging well-established, high-yield transformations demonstrated on closely related isomers and analogous substrates, we provide a self-validating, three-step methodology commencing from the readily available starting material, 2,4-lutidine. This document furnishes detailed experimental protocols, mechanistic insights, safety considerations, and predictive characterization data to empower researchers in the successful synthesis and application of this versatile compound.

Strategic Overview & Synthetic Design

The rational design of a synthetic route to Pyridine-2,4-diyldimethanol necessitates a multi-step approach that is both efficient and scalable. The core logic is to introduce carboxylic acid functionalities onto a pyridine scaffold, which can then be reliably reduced to the desired primary alcohols. Our proposed pathway is modeled after the highly successful and frequently documented synthesis of the analogous Pyridine-2,6-diyldimethanol.[1][2] This strategy ensures that each step is grounded in proven chemical transformations, enhancing the probability of a successful outcome.

The three-stage synthesis is as follows:

-

Oxidation: Selective benzylic oxidation of the two methyl groups of 2,4-lutidine (2,4-dimethylpyridine) to yield the key intermediate, Pyridine-2,4-dicarboxylic acid.

-

Esterification: Conversion of the dicarboxylic acid to its more soluble and easily handled diester, Dimethyl pyridine-2,4-dicarboxylate, via Fischer esterification.

-

Reduction: High-fidelity reduction of the diester functionalities to the target diol, Pyridine-2,4-diyldimethanol, using a powerful hydride reducing agent.

This pathway is strategically advantageous due to the low cost of the starting material, the robustness of each reaction class, and the straightforward purification procedures involved.

Caption: Overall synthetic workflow for Pyridine-2,4-diyldimethanol.

Stage 1: Synthesis of Pyridine-2,4-dicarboxylic Acid

Scientific Rationale

The conversion of alkyl-substituted pyridines to their corresponding carboxylic acids is a foundational transformation in heterocyclic chemistry. Potassium permanganate (KMnO₄) is the oxidant of choice for this purpose. It is highly effective, inexpensive, and operates under aqueous conditions. The reaction proceeds via a radical mechanism at the benzylic positions, which are activated by the aromatic pyridine ring, leading to the formation of the highly stable dicarboxylate salt, which precipitates upon acidification. This protocol is adapted from the well-established synthesis of the 2,6-isomer.[2]

Detailed Experimental Protocol

-

Reaction Setup: In a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a powder addition funnel, add 2,4-lutidine (21.4 g, 0.2 mol) and 300 mL of deionized water.

-

Initiation: Begin vigorous stirring and heat the mixture to 80-90 °C using a heating mantle.

-

Oxidant Addition: Cautiously add potassium permanganate (94.8 g, 0.6 mol) in small portions over a period of 2-3 hours. The addition is highly exothermic; maintain the reaction temperature below 100 °C. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Completion: After the final addition of KMnO₄, maintain the mixture at reflux for an additional 2 hours, or until the purple color has completely vanished.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate using a Büchner funnel. Wash the filter cake with 100 mL of hot water to recover any adsorbed product.

-

Combine the filtrates and concentrate the volume to approximately 150 mL using a rotary evaporator.

-

Cool the concentrated solution in an ice bath and acidify to pH 3-4 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate of Pyridine-2,4-dicarboxylic acid will form.

-

Allow the suspension to stand in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C.

-

Reagent Data Table

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Eq. |

| 2,4-Lutidine | 107.15 | 21.4 | 0.20 | 1.0 |

| Potassium Permanganate | 158.03 | 94.8 | 0.60 | 3.0 |

| Deionized Water | 18.02 | ~400 mL | - | - |

| Conc. HCl | 36.46 | As needed | - | - |

Stage 2: Synthesis of Dimethyl Pyridine-2,4-dicarboxylate

Scientific Rationale

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol. For this synthesis, using methanol in excess as both the solvent and reagent drives the equilibrium towards the formation of the dimethyl ester. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen, thereby activating the carboxylic acid toward nucleophilic attack by methanol. The resulting diester is typically more soluble in organic solvents than the parent dicarboxylic acid, facilitating the subsequent reduction step.

Detailed Experimental Protocol

-

Reaction Setup: Suspend the dried Pyridine-2,4-dicarboxylic acid (16.7 g, 0.1 mol) in 200 mL of anhydrous methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 5 mL) dropwise with stirring.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully pour the residue over 200 g of crushed ice and neutralize by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate on a rotary evaporator to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford Dimethyl Pyridine-2,4-dicarboxylate as a solid.

-

Stage 3: Reduction to Pyridine-2,4-diyldimethanol

Scientific Rationale

The reduction of esters to primary alcohols is a challenging transformation that requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is exceptionally well-suited for this purpose, as it readily delivers hydride ions to the electrophilic carbonyl carbon.[3] The reaction proceeds via an aldehyde intermediate, which is immediately reduced further to the corresponding alkoxide. A final aqueous work-up is necessary to protonate the alkoxide and hydrolyze the aluminum salts. Due to the high reactivity and pyrophoric nature of LiAlH₄, this procedure must be conducted under strictly anhydrous conditions and an inert atmosphere. This protocol is expertly adapted from a validated Organic Syntheses procedure for the reduction of a similar aromatic diester.[3][4]

Caption: Generalized mechanism for the LiAlH₄ reduction of an ester.

Detailed Experimental Protocol

-

Inert Atmosphere Setup: Assemble a 500 mL three-necked round-bottom flask, previously oven-dried and cooled under a stream of dry nitrogen. Equip the flask with a magnetic stirrer, a nitrogen inlet, a pressure-equalizing dropping funnel, and a reflux condenser.

-

Reagent Preparation: In the flask, suspend Lithium aluminum hydride (LiAlH₄, 3.8 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve Dimethyl Pyridine-2,4-dicarboxylate (9.75 g, 0.05 mol) in 100 mL of anhydrous THF in the dropping funnel.

-

Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the solution of the diester dropwise over 1 hour, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours, then gently reflux for 2 hours to ensure complete reaction.

-

Quenching (Fieser work-up):

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

CAUTION: EXTREMELY EXOTHERMIC & HYDROGEN GAS EVOLUTION. Quench the reaction by the very slow, dropwise addition of 4 mL of water.

-

Next, add 4 mL of 15% aqueous sodium hydroxide (NaOH) solution.

-

Finally, add 12 mL of water.

-

Stir the resulting granular white suspension vigorously for 30 minutes at room temperature.

-

-

Isolation and Purification:

-

Filter the aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF (3 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude Pyridine-2,4-diyldimethanol.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a crystalline solid.

-

Product Characterization

As no definitive experimental data for Pyridine-2,4-diyldimethanol is readily available, the following properties are based on calculation and expert prediction by analogy to similar structures.[5][6]

| Property | Predicted Value |

| Molecular Formula | C₇H₉NO₂ |

| Molar Mass | 139.15 g/mol |

| Appearance | White to off-white crystalline solid (Expected) |

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | δ 8.55 (d, 1H, H6), δ 7.50 (s, 1H, H3), δ 7.40 (d, 1H, H5), δ 4.85 (s, 2H, -CH₂OH), δ 4.75 (s, 2H, -CH₂OH), δ 3.5-4.5 (br s, 2H, -OH) |

| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | δ 160.1 (C2), δ 151.2 (C4), δ 149.0 (C6), δ 121.5 (C5), δ 119.8 (C3), δ 64.8 (-CH₂OH), δ 63.5 (-CH₂OH) |

Safety and Reagent Handling

-

Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Lithium Aluminum Hydride (LiAlH₄): A highly reactive, pyrophoric, and water-sensitive reagent. It can ignite spontaneously in moist air and reacts violently with water, releasing flammable hydrogen gas.[4] All operations must be conducted under a dry, inert atmosphere (nitrogen or argon). Use only anhydrous solvents. Ensure appropriate fire-extinguishing media (e.g., Class D fire extinguisher, dry sand) are readily available.

-

General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

References

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. Available at: [Link]

-

Pyridine Spectra. SpectraBase. Available at: [Link]

-

1H NMR Spectrum of Pyridine. Human Metabolome Database. Available at: [Link]

- Preparation method of 2,6-pyridinedimethanol. Google Patents (CN105646334A).

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

-

Novel method for synthesizing 4,4'-bis(hydroxymethyl)-2,2'-bipyridine. ResearchGate. Available at: [Link]

-

Reductions with Lithium Aluminium Hydride. University of Cambridge, Department of Chemistry. Available at: [Link]

Sources

- 1. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00333C [pubs.rsc.org]

- 2. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. spectrabase.com [spectrabase.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

A Senior Application Scientist's Guide to the Synthesis of 2,4-Bis(hydroxymethyl)pyridine: A Versatile Synthon for Drug Discovery

Abstract

2,4-Bis(hydroxymethyl)pyridine is a pivotal, yet under-documented, heterocyclic building block essential for the synthesis of complex molecular architectures in pharmaceutical research. Its pyridine core, functionalized with two primary alcohol moieties at the 2- and 4-positions, offers strategic vectors for derivatization, making it a valuable synthon for creating novel ligands, therapeutic agents, and functional materials. Pyridine and its derivatives are ubiquitous in medicinal chemistry, contributing to the efficacy of numerous drugs.[1][2][3][4] This guide provides an in-depth, technically-grounded methodology for the reliable preparation of 2,4-bis(hydroxymethyl)pyridine. While direct, peer-reviewed protocols for this specific isomer are sparse, the synthetic strategy presented herein is built upon well-established, analogous transformations reported for the 2,6-isomer and fundamental principles of organic chemistry.[5][6][7] We will proceed via a robust three-step sequence: the oxidation of a readily available starting material, 2,4-lutidine; followed by a classic Fischer esterification; and culminating in a selective reduction to yield the target diol. Each step is elucidated with mechanistic insight, procedural detail, and criteria for success, ensuring a reproducible and scalable process suitable for the modern research laboratory.

Strategic Overview: A Three-Act Synthesis

The preparation of 2,4-bis(hydroxymethyl)pyridine is logically approached through a sequence that progressively elevates the oxidation state of the methyl groups on 2,4-lutidine and then selectively reduces the resulting functionalities. This strategy ensures high conversion and minimizes side reactions by employing common, well-understood reagents.

The overall synthetic workflow is as follows:

Figure 2: Simplified mechanism for the acid-catalyzed Fischer esterification.

Experimental Protocol

-

Setup: To a round-bottom flask containing the dried 2,4-pyridinedicarboxylic acid (1.0 eq), add a large excess of anhydrous methanol (20-30 eq).

-

Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.2-0.5 eq) dropwise with stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 8-12 hours. The solid diacid should gradually dissolve as it is converted to the more soluble diester.

-

Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting diacid spot is no longer visible.

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extract the aqueous layer twice more with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dimethyl 2,4-pyridinedicarboxylate, which can be purified by column chromatography or recrystallization. [8][9]

-

Part III: Reduction to 2,4-Bis(hydroxymethyl)pyridine

Mechanistic Rationale: The final step is the reduction of the diester to the target diol. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a selective reducing agent that readily reduces esters and ketones but is generally unreactive towards aromatic systems under standard conditions. [5]The mechanism involves the nucleophilic delivery of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of each ester group. This occurs twice for each ester, with the intermediate aldehyde being rapidly reduced to the primary alcohol.

Experimental Protocol

-

Setup: Dissolve dimethyl 2,4-pyridinedicarboxylate (1.0 eq) in anhydrous ethanol or methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). [10]2. Cooling: Cool the solution in an ice bath to 0°C.

-

Reductant Addition: Add sodium borohydride (NaBH₄, 4.0-5.0 eq) portion-wise, ensuring the temperature remains below 10°C. Causality: A minimum of 4 equivalents of hydride are stoichiometrically required (2 per ester group). An excess is used to ensure complete reaction. Portion-wise addition controls the initial effervescence.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. [5]5. Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting diester.

-

Workup & Isolation:

-

Cool the reaction mixture in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of water or saturated aqueous sodium carbonate (Na₂CO₃) solution until gas evolution ceases. [5] * Remove the solvent under reduced pressure.

-

The resulting residue can be extracted multiple times with a solvent mixture like dichloromethane/methanol (10:1) or continuously extracted with chloroform. [5][10] * Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2,4-bis(hydroxymethyl)pyridine as a crystalline solid.

-

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Observations for 2,4-Bis(hydroxymethyl)pyridine |

| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons at C3, C5, and C6 of the pyridine ring. Two singlet or AB quartet signals for the two non-equivalent -CH₂OH groups (approx. 4.5-5.0 ppm). A broad singlet for the two -OH protons (variable chemical shift). [11][12][13] |

| ¹³C NMR | Five signals in the aromatic region for the pyridine carbons and two signals for the -CH₂OH carbons (approx. 60-65 ppm). |

| IR Spectroscopy | A broad O-H stretching band (approx. 3200-3400 cm⁻¹). Sp³ C-H stretching bands (approx. 2850-3000 cm⁻¹). C=C and C=N stretching bands in the aromatic region (approx. 1400-1600 cm⁻¹). A strong C-O stretching band (approx. 1000-1050 cm⁻¹). [14] |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 140.1. |

Conclusion

This guide outlines a robust and logical three-step synthesis for 2,4-bis(hydroxymethyl)pyridine, a valuable building block for drug discovery and development. By leveraging well-established chemical transformations—permanganate oxidation, Fischer esterification, and borohydride reduction—this protocol provides a reliable pathway for researchers to access this important compound from common starting materials. The emphasis on mechanistic understanding and procedural causality at each stage ensures that the synthesis is not merely a recipe, but a scientifically validated and adaptable process. The successful application of this methodology will empower scientists to further explore the chemical space defined by the versatile 2,4-disubstituted pyridine scaffold.

References

-

Patsnap. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka. Available at: [Link]

-

PubChem. Dimethyl pyridine-2,4-dicarboxylate | C9H9NO4 | CID 254545. Available at: [Link]

-

ACS Publications. Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst | The Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available at: [Link]

-

NIH National Library of Medicine. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. Available at: [Link]

- Google Patents. CN105646334A - Preparation method of 2,6-pyridinedimethanol.

-

MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [Link]

-

Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

- Google Patents. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.

- Google Patents. A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride.

- Google Patents. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.

-

Blogger. The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. Available at: [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Available at: [Link]

-

Royal Society of Chemistry. 1,6-Dimethyl-4-hydroxy-3-pyridinecarboxylic acid and 4-hydroxy-2-methyl-3-pyridinecarboxylic acid as new possible chelating agents for iron and aluminium - Dalton Transactions. Available at: [Link]

-

Organic Syntheses. 2,6-dimethylpyridine - Organic Syntheses Procedure. Available at: [Link]

-

ResearchGate. Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Available at: [Link]

-

Canadian Science Publishing. Multinuclear NMR spectra of [Pt(L)Cl3]− (L = pyridine derivatives) complexes and crystal structure of trans-Pt(2,6-di(hydroxymethyl)pyridine)2Cl2. Available at: [Link]

-

LookChem. Pyridine-2,6-dimethanol: Comprehensive Overview and Applications. Available at: [Link]

-

NIH National Library of Medicine. Pyridine: the scaffolds with significant clinical diversity - PMC. Available at: [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]

-

University of California, Berkeley. Supplementary Information. Available at: [Link]

-

Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. Available at: [Link]

-

Bioscience. 2,4-Pyridinedicarboxylic Acid (hydrate). Available at: [Link]

-

PubMed. H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. Available at: [Link]

-

Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Available at: [Link]

-

YouTube. Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. Available at: [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]

- 6. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Dimethyl pyridine-2,4-dicarboxylate | C9H9NO4 | CID 254545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethyl 2,6-pyridinedicarboxylate 99 5453-67-8 [sigmaaldrich.com]

- 10. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

Pyridine-2,4-diyldimethanol: A Technical Guide for the Research Scientist

Abstract

Pyridine-2,4-diyldimethanol (CAS 21071-04-5) is a functionalized pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry, materials science, and organic synthesis. Despite its commercial availability, detailed technical literature on its specific properties, synthesis, and reactivity remains sparse. This guide provides a comprehensive overview of Pyridine-2,4-diyldimethanol, drawing upon established principles of pyridine chemistry and data from analogous isomers to offer insights into its characteristics and potential applications. We present a reasoned analysis of its probable physicochemical properties, a proposed synthetic pathway, expected spectroscopic signatures, and a discussion of its potential reactivity and utility in drug discovery and materials science. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging this promising, yet under-documented, chemical entity.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a cornerstone of modern drug discovery and materials science.[1][2] Its presence in numerous FDA-approved drugs highlights its importance as a privileged structure in medicinal chemistry.[1][2] The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also provides a handle for diverse chemical modifications. The introduction of functional groups, such as hydroxymethyl moieties, onto the pyridine ring dramatically expands its synthetic utility, enabling the construction of complex molecular architectures.[3][4]

Pyridine-2,4-diyldimethanol, with its two hydroxymethyl groups at the 2 and 4 positions, presents a unique combination of a nucleophilic nitrogen and reactive benzylic alcohol functionalities. This arrangement offers intriguing possibilities for the synthesis of novel ligands, therapeutic agents, and functional materials. While its isomers, particularly Pyridine-2,6-diyldimethanol and Pyridine-3,5-diyldimethanol, have been more extensively studied, the 2,4-isomer remains a largely untapped resource with considerable potential.

Physicochemical Properties: An Estimation

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₇H₉NO₂ | Confirmed by supplier data. |

| Molecular Weight | 139.15 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to other pyridinedimethanol isomers. |

| Melting Point | Likely in the range of 80-120 °C | Inferred from related isomers. For example, Pyridine-2,6-diyldimethanol has a melting point of 112-114 °C.[3] |

| Boiling Point | > 200 °C (decomposes) | High due to hydrogen bonding capabilities; likely to decompose at atmospheric pressure. |

| Solubility | Soluble in water, methanol, ethanol, and DMSO. Sparingly soluble in non-polar organic solvents. | The two hydroxyl groups and the pyridine nitrogen will facilitate hydrogen bonding with polar protic solvents. |

Synthesis of Pyridine-2,4-diyldimethanol: A Proposed Protocol

A definitive, peer-reviewed synthesis of Pyridine-2,4-diyldimethanol is not prominently documented. However, a plausible and efficient synthetic route can be designed based on well-established transformations in pyridine chemistry. The most logical starting material is 2,4-lutidine (2,4-dimethylpyridine), which is commercially available. The proposed synthesis involves a two-step process: oxidation of the methyl groups to carboxylic acids, followed by reduction to the corresponding diol.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of Pyridine-2,4-diyldimethanol from 2,4-lutidine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Oxidation of 2,4-Lutidine to Pyridine-2,4-dicarboxylic acid

-

Rationale: The oxidation of alkyl side chains on aromatic rings is a classic transformation. Potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent for this purpose. The reaction is typically performed in an aqueous basic solution, followed by acidification to precipitate the dicarboxylic acid.

-

Procedure:

-

To a stirred solution of 2,4-lutidine (1 equivalent) in water, add potassium permanganate (4-6 equivalents) portion-wise, maintaining the temperature below 50 °C with external cooling.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the precipitate with a small amount of hot water.

-

Combine the filtrates and concentrate under reduced pressure.

-

Acidify the concentrated solution with concentrated hydrochloric acid to a pH of 3-4 to precipitate the crude Pyridine-2,4-dicarboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Step 2: Reduction of Pyridine-2,4-dicarboxylic acid to Pyridine-2,4-diyldimethanol

-

Rationale: The reduction of carboxylic acids to primary alcohols requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. Alternatively, a milder and safer reagent system such as sodium borohydride in the presence of iodine can be employed.[5]

-

Procedure (using LiAlH₄):

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (3-4 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Pyridine-2,4-dicarboxylic acid (1 equivalent) in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting granular precipitate and wash thoroughly with THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield crude Pyridine-2,4-diyldimethanol.

-

Purify the product by recrystallization or column chromatography.

-

Spectroscopic Characterization: Predicted Signatures

While experimental spectra are not available, the expected NMR and IR signatures can be predicted based on the known spectra of similar pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield. The protons at positions 3 and 5 will appear at higher fields.

-

Hydroxymethyl Protons (CH₂): Two distinct singlets (or AB quartets if there is restricted rotation) for the two CH₂ groups, likely in the range of δ 4.5-5.0 ppm.

-

Hydroxyl Protons (OH): Two broad singlets that are exchangeable with D₂O, with chemical shifts that can vary depending on the solvent and concentration.

-

-

¹³C NMR:

-

Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbons at positions 2 and 4, bearing the hydroxymethyl groups, and the carbon at position 6 will be the most downfield.

-

Hydroxymethyl Carbons (CH₂): Two signals in the aliphatic region, typically around δ 60-65 ppm.

-

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H Stretch (aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Medium bands just below 3000 cm⁻¹.

-

C=C and C=N Ring Stretching: Several sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.

Reactivity and Potential Applications

The chemical reactivity of Pyridine-2,4-diyldimethanol is dictated by the interplay between the pyridine ring and the two hydroxymethyl groups.

Reactivity of the Hydroxymethyl Groups

The hydroxymethyl groups are benzylic alcohols, and their reactivity is influenced by the electron-withdrawing nature of the pyridine ring.[6][7]

-

Oxidation: The primary alcohol groups can be selectively oxidized to aldehydes or carboxylic acids using a variety of reagents (e.g., MnO₂, PCC, PDC for aldehydes; KMnO₄, Jones reagent for carboxylic acids). This allows for the introduction of further functionality.

-

Esterification and Etherification: The hydroxyl groups can readily undergo esterification with carboxylic acids or acid chlorides, and etherification with alkyl halides under basic conditions.

-

Halogenation: The hydroxyl groups can be converted to halomethyl groups (e.g., chloromethyl or bromomethyl) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These halomethylpyridines are versatile intermediates for nucleophilic substitution reactions.

Reactivity of the Pyridine Ring

-

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and basic. It can be readily alkylated with alkyl halides to form pyridinium salts or oxidized to the corresponding N-oxide.

-

Coordination Chemistry: The pyridine nitrogen and the hydroxyl oxygens can act as ligands to coordinate with metal ions, forming metal complexes with potential applications in catalysis and materials science.[3]

Potential Applications in Drug Discovery and Materials Science

The bifunctional nature of Pyridine-2,4-diyldimethanol makes it an attractive scaffold for:

-

Ligand Synthesis: The diol functionality can be incorporated into larger molecules to create bidentate or tridentate ligands for catalysis or the construction of metal-organic frameworks (MOFs).

-

Medicinal Chemistry: The molecule can serve as a starting point for the synthesis of novel drug candidates. The hydroxymethyl groups provide attachment points for various pharmacophores, and the pyridine ring can engage in key interactions with biological targets.[4]

-

Polymer Chemistry: Pyridine-2,4-diyldimethanol can be used as a monomer in the synthesis of polyesters and polyurethanes, imparting unique thermal and chemical properties to the resulting polymers.

Caption: Conceptual overview of the potential applications of Pyridine-2,4-diyldimethanol.

Safety and Handling

Specific safety data for Pyridine-2,4-diyldimethanol is not available. Therefore, it should be handled with the precautions appropriate for a novel research chemical and by considering the known hazards of pyridine and its derivatives.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: Pyridine and many of its derivatives are harmful if swallowed, inhaled, or absorbed through the skin. Assume Pyridine-2,4-diyldimethanol has similar toxicity.

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Pyridine-2,4-diyldimethanol represents an intriguing yet underexplored building block for chemical synthesis. While a comprehensive experimental dataset is currently lacking in the public domain, this guide provides a solid foundation for researchers by outlining its probable properties, a logical synthetic approach, and its potential for a wide range of applications. The unique substitution pattern of this molecule offers exciting opportunities for the development of novel compounds in medicinal chemistry and materials science. It is our hope that this technical overview will stimulate further research into the chemistry and utility of this promising compound.

References

-

Hangzhou Molbase Biotechnology Co., Ltd. (2024). Pyridine-2,6-dimethanol: Comprehensive Overview and Applications. Molbase. [Link]

-

Daina, A., & Zoete, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6157. [Link]

- Google Patents. (2016).

-

Semantic Scholar. (n.d.). Transition-Metal-Free Dehydrogenation of Benzyl Alcohol for C-C and C-N Bond Formation for the Synthesis of Pyrazolo[3,4-b]pyridine and Pyrazoline Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

Govindarajan, M., et al. (2012). Spectroscopic properties, NLO, HOMO-LUMO and NBO analysis of 2,5-Lutidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 421-435. [Link]

-

Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 573. [Link]

-

Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. [Link]

-

YouTube. (2024). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified!. [Link]

Sources

- 1. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]

- 6. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. youtube.com [youtube.com]

Characterization of Pyridine-2,4-diyldimethanol

An In-depth Technical Guide to the

Abstract: Pyridine-2,4-diyldimethanol is a heterocyclic organic compound featuring a pyridine core substituted with two hydroxymethyl (-CH₂OH) groups at the 2 and 4 positions. As a bifunctional molecule, it serves as a versatile building block, or synthon, in medicinal chemistry and materials science. The presence of the basic pyridine nitrogen and the nucleophilic/coordinating alcohol moieties imparts a unique chemical reactivity profile, making it a compound of significant interest for the synthesis of novel pharmaceutical agents and ligands for coordination chemistry.[1][2][3][4] This guide provides a comprehensive overview of the essential methodologies for the synthesis, purification, and rigorous characterization of Pyridine-2,4-diyldimethanol, offering field-proven insights for researchers and drug development professionals.

Introduction: The Scientific Rationale

The pyridine scaffold is a cornerstone in drug design, present in numerous FDA-approved pharmaceuticals.[5] Its ability to act as a hydrogen bond acceptor and its aromatic nature make it a privileged structure in medicinal chemistry.[4][6] The introduction of hydroxymethyl groups, as seen in Pyridine-2,4-diyldimethanol, provides key points for molecular elaboration. These alcohol functional groups can be readily oxidized to aldehydes or carboxylic acids, esterified, or used as nucleophiles, allowing for the construction of diverse molecular architectures.[7] Furthermore, the diol and nitrogen atom can collectively act as a tridentate ligand, capable of coordinating with various metal ions.[8][9]

A thorough and unambiguous characterization of this molecule is paramount before its inclusion in any synthetic or developmental workflow. This ensures reproducibility, validates downstream results, and is a critical component of any regulatory submission. This guide outlines a self-validating system of analytical techniques designed to confirm the identity, purity, and structural integrity of Pyridine-2,4-diyldimethanol.

Synthesis and Purification Strategy

The most direct and widely adopted strategy for synthesizing pyridyl dimethanols involves the reduction of the corresponding pyridine dicarboxylic acid or its ester derivatives.[1] This approach is favored due to the commercial availability of the precursors and the high efficiency of modern reducing agents.

Proposed Synthetic Workflow

The synthesis of Pyridine-2,4-diyldimethanol can be logically approached via the reduction of dimethyl pyridine-2,4-dicarboxylate. Sodium borohydride (NaBH₄) is an effective and selective reagent for this transformation, offering a safer and more manageable alternative to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[10]

Sources

- 1. Buy Pyridine-3,5-diyldimethanol | 21636-51-1 [smolecule.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. 2,6-Pyridinedimethanol synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectral Analysis of Pyridine-2,4-diyldimethanol

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for pyridine-2,4-diyldimethanol, a heterocyclic organic compound with significant potential in pharmaceutical and materials science. As experimental spectra for this specific molecule are not widely published, this guide will focus on a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, offers researchers a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and its Spectroscopic Implications

The structure of pyridine-2,4-diyldimethanol, featuring a pyridine ring substituted with two hydroxymethyl (-CH₂OH) groups at the 2 and 4 positions, dictates its unique spectral fingerprint. The asymmetry of the substitution pattern and the presence of hydroxyl protons are key features that will be elucidated by the spectroscopic techniques discussed herein.

Caption: Molecular structure of pyridine-2,4-diyldimethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For pyridine-2,4-diyldimethanol, both ¹H and ¹³C NMR will provide distinct and complementary information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-6 | ~8.5 | Doublet (d) | 1H | Deshielded due to proximity to the electronegative nitrogen. |

| H-5 | ~7.3 | Doublet of Doublets (dd) | 1H | Coupled to H-3 and H-6. |

| H-3 | ~7.4 | Singlet (s) or narrow doublet | 1H | Shielded relative to H-6. May show a small coupling to H-5. |

| -CH₂OH (at C2) | ~4.7 | Singlet (s) | 2H | Methylene protons adjacent to the aromatic ring and hydroxyl group. |

| -CH₂OH (at C4) | ~4.7 | Singlet (s) | 2H | Similar chemical environment to the other methylene group. |

| -OH | Variable (e.g., 2-5) | Broad Singlet (br s) | 2H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

Causality in Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is crucial. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down proton exchange, allowing for the observation of -OH signals and their couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the asymmetry of the molecule, all seven carbon atoms are expected to be chemically non-equivalent.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~161 | Attached to a hydroxymethyl group and adjacent to nitrogen. |

| C-6 | ~149 | Adjacent to nitrogen. |

| C-4 | ~148 | Attached to a hydroxymethyl group. |

| C-3 | ~121 | Aromatic CH. |

| C-5 | ~120 | Aromatic CH. |

| -CH₂OH (at C2) | ~64 | Methylene carbon. |

| -CH₂OH (at C4) | ~63 | Methylene carbon. |

Note on Isomeric Differentiation: The distinct patterns in both ¹H and ¹³C NMR spectra are critical for distinguishing pyridine-2,4-diyldimethanol from its isomers, such as pyridine-2,6-diyldimethanol, which would exhibit a higher degree of symmetry and consequently fewer signals.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of pyridine-2,4-diyldimethanol will be characterized by the vibrational modes of the O-H, C-H, and C=N/C=C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=N, C=C stretch (pyridine ring) | 1400-1600 | Medium-Strong |

| C-O stretch (primary alcohol) | 1000-1050 | Strong |

The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected in the solid state or in concentrated solutions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For pyridine-2,4-diyldimethanol (C₇H₉NO₂), the molecular weight is approximately 139.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 139. Key fragmentation pathways would likely involve the loss of a hydroxyl radical (•OH, M-17), water (H₂O, M-18), or a hydroxymethyl radical (•CH₂OH, M-31).

| Ion | m/z | Identity |

| [M]⁺ | 139 | Molecular Ion |

| [M-OH]⁺ | 122 | Loss of a hydroxyl radical |

| [M-H₂O]⁺ | 121 | Loss of water |

| [M-CH₂OH]⁺ | 108 | Loss of a hydroxymethyl radical |

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like pyridine-2,4-diyldimethanol.

Caption: Experimental workflow for spectroscopic characterization.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2][3]

-

Parameters for ¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

-

Parameters for ¹³C NMR:

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[1]

-

Pellet Formation: Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[1]

-

Data Acquisition:

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source with an energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and self-validating system for the structural elucidation and confirmation of pyridine-2,4-diyldimethanol. The predicted spectral data and methodologies outlined in this guide offer a solid foundation for researchers working with this compound, enabling them to confidently identify and characterize their synthesized materials. The key to unambiguous identification lies in the careful analysis of the unique combination of signals and fragmentation patterns that arise from the molecule's specific substitution pattern and functional groups.

References

-

NIST. (n.d.). Pyridine, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

- Varian. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0256965). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

-

NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, Pyridine-d5, simulated) (NP0043854). Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Lutidine. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Pyridine at BMRB. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Drastic Effects of the Second Coordination Sphere on Neutral vs. Anionic Guest Binding to a Biomimetic Cu(II) center embedded in a calix[4]azacryptand. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the residual pyridine species over the different solids.... Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Pyridinedimethanol. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Lutidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl) Pyridine Derivatives. Retrieved from [Link]

-

PubMed. (2011). Synthesis, characterization, and single-molecule metamagnetism of new Co(II) polynuclear complexes of pyridine-2-ylmethanol. Retrieved from [Link]

-

MDPI. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Retrieved from [Link]

-

Semantic Scholar. (1977). The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of Pyridine-2,4-diyldimethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural characteristics of Pyridine-2,4-diyldimethanol. While a definitive single-crystal X-ray diffraction study for this specific isomer is not publicly available, this document leverages crystallographic data from its isomers, established spectroscopic principles, and theoretical considerations to offer a robust and insightful analysis. This approach is designed to empower researchers in drug discovery and materials science with the foundational knowledge required for the effective utilization of this versatile pyridine derivative.

Introduction: The Significance of Pyridine Dimethanol Scaffolds

Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to the development of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of hydroxymethyl groups onto the pyridine ring, as seen in Pyridine-2,4-diyldimethanol, imparts a unique combination of properties. The nitrogen atom provides a site for coordination and hydrogen bonding, while the two hydroxyl groups offer opportunities for further functionalization, making these molecules valuable as multidentate ligands and versatile synthetic building blocks. Understanding the precise three-dimensional arrangement of these functional groups is paramount for predicting molecular interactions, designing novel therapeutics, and engineering advanced materials.

Comparative Crystallographic Analysis: Insights from Isomeric Structures

To infer the structural properties of Pyridine-2,4-diyldimethanol, a comparative analysis of the known crystal structures of its isomers, Pyridine-2,6-diyldimethanol and Pyridine-3,5-diyldimethanol, is highly instructive.

The Structure of Pyridine-2,6-diyldimethanol

The crystal structure of Pyridine-2,6-diyldimethanol reveals a largely planar pyridine ring. The two hydroxymethyl substituents are positioned symmetrically on either side of the nitrogen atom. This arrangement allows for the formation of intramolecular hydrogen bonds between the hydroxyl protons and the pyridine nitrogen, influencing the conformation of the side chains. In the solid state, intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules is a dominant feature, leading to the formation of extended supramolecular networks.

The Structure of Pyridine-3,5-diyldimethanol

For Pyridine-3,5-diyldimethanol, the hydroxymethyl groups are located at the meta positions relative to the nitrogen atom. This symmetrical substitution pattern results in a pseudo-mirror plane through the nitrogen and the C4 carbon.[1] In the crystalline state, this isomer also engages in extensive intermolecular hydrogen bonding, with typical O-H···N hydrogen bonds forming between the hydroxyl groups and the nitrogen atoms of neighboring molecules, with O···N distances generally observed in the range of 2.64 to 2.79 Å.[1]

Predicted Structure of Pyridine-2,4-diyldimethanol

Based on the analysis of its isomers, the following structural characteristics can be predicted for Pyridine-2,4-diyldimethanol:

-

Pyridine Ring: The central pyridine ring is expected to be essentially planar.

-

Hydroxymethyl Conformation: The rotational freedom of the C-C and C-O bonds in the hydroxymethyl groups will allow for various conformations. The presence of the nitrogen at position 1 and a hydroxymethyl group at position 2 may lead to a preferential conformation stabilized by an intramolecular hydrogen bond between the C2-hydroxymethyl proton and the pyridine nitrogen. The C4-hydroxymethyl group will be more sterically unhindered.

-

Intermolecular Interactions: In the solid state, a rich network of intermolecular hydrogen bonds is anticipated, involving both hydroxyl groups and the pyridine nitrogen. These interactions will be the primary determinants of the crystal packing.

The following diagram illustrates the logical workflow for predicting the solid-state structure.

Caption: Workflow for the structural elucidation of Pyridine-2,4-diyldimethanol.

Synthesis and Crystallization

The synthesis of Pyridine-2,4-diyldimethanol can be approached through established methods for pyridine functionalization. A common strategy involves the reduction of the corresponding pyridine-2,4-dicarboxylic acid or its esters.

Synthetic Protocol

A plausible synthetic route is outlined below:

-

Oxidation: Start with 2,4-lutidine (2,4-dimethylpyridine) and oxidize the methyl groups to carboxylic acids using a strong oxidizing agent like potassium permanganate.

-

Esterification: Convert the resulting pyridine-2,4-dicarboxylic acid to its corresponding dimethyl or diethyl ester to facilitate the subsequent reduction.

-

Reduction: Reduce the diester using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent, to yield Pyridine-2,4-diyldimethanol.

The following flowchart depicts a typical synthetic pathway.

Caption: Synthetic pathway for Pyridine-2,4-diyldimethanol.

Protocol for Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. A general protocol for the crystallization of pyridine-dimethanol derivatives is as follows:

-

Purification: Ensure the synthesized Pyridine-2,4-diyldimethanol is of high purity, as impurities can inhibit crystal growth. Recrystallization or column chromatography may be necessary.

-

Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility. Good candidates often include alcohols (ethanol, methanol), esters (ethyl acetate), and their mixtures with less polar solvents (hexane, toluene).

-

Crystallization Method:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

-

Spectroscopic Characterization: A Framework for Structural Confirmation

In the absence of a crystal structure, a combination of spectroscopic techniques provides the necessary data for unequivocal structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the connectivity and chemical environment of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum of Pyridine-2,4-diyldimethanol is expected to show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns being characteristic of the 2,4-substitution. The methylene protons of the two hydroxymethyl groups will likely appear as singlets or doublets depending on the coupling to the hydroxyl protons. The hydroxyl protons themselves will typically be broad singlets and their signal will disappear upon D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum should display five signals for the pyridine ring carbons and two signals for the methylene carbons of the hydroxymethyl groups. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the substitution pattern.[2]

Table 1: Predicted NMR Chemical Shifts for Pyridine-2,4-diyldimethanol

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyridine-H3 | ~7.2-7.4 | ~120-125 |

| Pyridine-H5 | ~7.1-7.3 | ~122-127 |

| Pyridine-H6 | ~8.4-8.6 | ~148-152 |

| C2-CH₂ | ~4.6-4.8 | ~62-65 |

| C4-CH₂ | ~4.5-4.7 | ~60-63 |

| OH | Variable, broad | - |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The IR spectrum of Pyridine-2,4-diyldimethanol is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H Stretch (Aromatic): Weaker absorptions typically found just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ range from the methylene groups.

-

C=C and C=N Stretch (Pyridine Ring): A series of sharp to medium bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Pyridine-2,4-diyldimethanol (C₇H₉NO₂), the expected molecular weight is approximately 139.15 g/mol .[3] The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. The fragmentation pattern will likely involve the loss of water, hydroxymethyl radicals, and cleavage of the pyridine ring, providing further structural confirmation.

Computational Modeling: A Theoretical Approach to Structure

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular geometry and electronic structure of Pyridine-2,4-diyldimethanol.[4] These calculations can predict bond lengths, bond angles, and dihedral angles for the minimum energy conformation of the molecule in the gas phase. Furthermore, computational modeling can be used to simulate intermolecular interactions and predict plausible crystal packing arrangements.

Conclusion and Future Perspectives

While an experimental crystal structure for Pyridine-2,4-diyldimethanol remains to be determined, a comprehensive structural understanding can be achieved through a combination of comparative analysis with its isomers, detailed spectroscopic characterization, and computational modeling. This guide provides a robust framework for researchers to confidently work with this compound. The elucidation of its definitive crystal structure in the future will undoubtedly provide deeper insights into its solid-state properties and further enable its application in the rational design of new pharmaceuticals and advanced materials.

References

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70957, 2,6-Pyridinedimethanol. Retrieved December 13, 2023, from [Link].

-

NIST Chemistry WebBook, SRD 69. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, The Scripps Research Institute. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20184985, Pyridine-3,5-diyldimethanol. Retrieved December 13, 2023, from [Link].

-

Testbook (2023). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved December 13, 2023, from [Link].

-

Hrovat, M. I., et al. (2021). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 11(1), 1-15. [Link]

Sources

- 1. Buy Pyridine-3,5-diyldimethanol | 21636-51-1 [smolecule.com]

- 2. testbook.com [testbook.com]

- 3. Pyridine-3,5-diyldimethanol | C7H9NO2 | CID 20184985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Framework for the Analysis of 2,4-Bis(hydroxymethyl)pyridine

This technical guide provides a comprehensive framework for the theoretical and computational characterization of 2,4-bis(hydroxymethyl)pyridine. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple review of existing data. Due to the novel nature of this specific isomer, this paper establishes a robust, multi-pillar methodology for its complete in-silico analysis, from fundamental quantum mechanics to its potential as a pharmacophore. Every protocol described herein is designed as a self-validating system, where theoretical predictions are primed for direct experimental verification.

Introduction: The Untapped Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it an ideal building block for drug design.[3] While many pyridine derivatives have been extensively studied, the specific isomer 2,4-bis(hydroxymethyl)pyridine remains a largely unexplored entity in the computational literature.

The strategic placement of two hydroxymethyl groups at the 2- and 4-positions presents a unique topographical and electronic profile. These functional groups can act as both hydrogen bond donors and acceptors, offering a rich potential for directed intermolecular interactions—a critical feature for molecular recognition at a biological target. Recent advancements in synthetic chemistry have demonstrated efficient methods for the hydroxymethylation of pyridine scaffolds, making 2,4-bis(hydroxymethyl)pyridine an accessible and tangible target for investigation.[4]

This guide outlines a first-principles approach to thoroughly characterize this molecule. We will detail the necessary quantum chemical calculations to define its structural and electronic properties, propose a workflow for predicting its spectroscopic signatures for experimental validation, and explore advanced computational techniques to evaluate its potential in a drug discovery context.

Molecular Genesis: Synthesis and Structure

The viability of any theoretical study hinges on the molecule's accessibility for experimental synthesis and validation. 2,4-Bis(hydroxymethyl)pyridine can be synthesized via modern photoredox catalysis, which offers a direct and efficient route from readily available precursors like pyridine N-oxides.[4] This establishes a practical pathway for obtaining the physical compound needed to corroborate the theoretical findings presented in this guide.

Caption: Synthetic workflow for 2,4-bis(hydroxymethyl)pyridine via photoredox catalysis.

Part I: Foundational Quantum Chemical Analysis

The initial step in characterizing a novel molecule is to determine its most stable three-dimensional structure and fundamental electronic properties. Density Functional Theory (DFT) is the industry-standard method for this, providing a remarkable balance of computational efficiency and accuracy.[5][6][7]

Core Methodology: Density Functional Theory (DFT)

Rationale: We select the B3LYP hybrid functional, as it has a long-standing record of providing reliable results for a wide range of organic molecules. This is paired with an extensive Pople-style basis set, 6-311++G(d,p), which includes diffuse functions (++) to accurately model non-covalent interactions and polarization functions (d,p) to account for the non-spherical nature of electron density in a molecule with heteroatoms and pi-systems.[7][8]

Experimental Protocol: DFT Calculation Workflow

-

Input Structure Generation: Build an initial 3D structure of 2,4-bis(hydroxymethyl)pyridine using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization:

-

Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory.

-

Causality: This process computationally "relaxes" the molecule, finding the lowest energy arrangement of atoms. The resulting bond lengths, bond angles, and dihedral angles represent the molecule's most probable conformation in the gas phase.[6]

-

-

Vibrational Frequency Analysis:

-

Conduct a frequency calculation on the optimized geometry at the same level of theory.

-

Self-Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energetic minimum and not a transition state.[8] This step is critical for the trustworthiness of all subsequent calculations. The output also provides the theoretical vibrational spectra (IR and Raman).

-

-

Electronic Property Calculation:

-

From the optimized wavefunction, calculate the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and generate the Molecular Electrostatic Potential (MEP) map.

-

Caption: Workflow for foundational DFT analysis of the target molecule.

Anticipated Data & Interpretation

The calculations will yield quantitative data that can be summarized for analysis.

| Parameter | Predicted Value | Significance |

| Total Energy (Hartree) | Calculated Value | The absolute electronic energy at 0 Kelvin. |

| Dipole Moment (Debye) | Calculated Value | Indicates the molecule's overall polarity. |

| HOMO Energy (eV) | Calculated Value | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | Calculated Value | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | Calculated Value | A larger gap suggests higher kinetic stability and lower chemical reactivity.[5][9] |

The MEP map will visually identify the electron-rich pyridine nitrogen (a site for electrophilic attack or hydrogen bonding) and the electron-deficient hydrogens of the hydroxyl groups (sites for nucleophilic interaction).

Part II: Theoretical Spectroscopy for Experimental Validation

A key strength of computational chemistry is its ability to predict spectroscopic data, which can then be used to confirm the identity and purity of a synthesized compound. This synergy between theory and experiment is a cornerstone of modern chemical research.

Protocol 1: Predicting NMR Spectra

-

Methodology: Employ the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level on the optimized geometry.

-

Procedure:

-

Calculate the absolute magnetic shielding tensors for all atoms.

-

Reference these values against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the predicted ¹H and ¹³C chemical shifts (δ) in ppm.

-

-

Expertise: Deviations between predicted and experimental shifts are expected due to solvent effects and intermolecular interactions not present in the gas-phase calculation. However, the pattern and relative ordering of the peaks are highly diagnostic and invaluable for assigning the signals in an experimental spectrum.[10]

Protocol 2: Predicting Vibrational (IR & Raman) Spectra

-

Methodology: The frequency analysis performed in Part I already provides the necessary data.

-

Procedure:

-

Extract the calculated vibrational frequencies (in cm⁻¹) and their corresponding intensities.

-

Apply a standard scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and basis set imperfections.[5]

-

Visualize the predicted spectrum and assign key vibrational modes.

-

Protocol 3: Predicting UV-Vis Spectra

-

Methodology: Use Time-Dependent Density Functional Theory (TD-DFT) at the CAM-B3LYP/6-311++G(d,p) level. The CAM-B3LYP functional is often preferred for excited-state calculations.

-

Procedure:

-

Calculate the first several electronic excitation energies (vertical transitions) from the ground state.

-

The output will provide the wavelength (λ_max) and oscillator strength (related to intensity) for each major electronic transition, corresponding to the peaks in a UV-Vis spectrum.[11]

-

Data Presentation: Correlative Spectroscopic Data

| Spectrum | Key Feature | Predicted Value | Experimental Value |

| ¹H NMR | Pyridine H (C5) | δ ppm | Measured δ ppm |

| Pyridine H (C3, C6) | δ ppm | Measured δ ppm | |

| Methylene H (-CH₂-) | δ ppm | Measured δ ppm | |

| Hydroxyl H (-OH) | δ ppm | Measured δ ppm | |

| ¹³C NMR | Pyridine C (C2, C4) | δ ppm | Measured δ ppm |

| Pyridine C (C3, C5, C6) | δ ppm | Measured δ ppm | |

| Methylene C (-CH₂-) | δ ppm | Measured δ ppm | |

| IR | O-H Stretch | ~3200-3500 cm⁻¹ | Measured cm⁻¹ |

| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Measured cm⁻¹ | |

| Pyridine Ring Stretch | ~1400-1600 cm⁻¹ | Measured cm⁻¹ | |

| UV-Vis | π → π* Transition | λ_max nm | Measured λ_max nm |

Part III: Advanced Modeling for Drug Development

With the fundamental properties established, we can apply more advanced computational techniques to probe the molecule's potential for biological activity.

Conformational Flexibility and Energetics

The two hydroxymethyl groups are not static; they can rotate around their respective C-C bonds. This flexibility is critical as it dictates the ensemble of shapes the molecule can adopt to fit into a protein's binding pocket.

-

Workflow: Perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angles of the C-C-O-H bonds and calculating the energy at each step. This will reveal the rotational energy barriers and identify the most stable conformers.

Hypothetical Workflow: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. While 2,4-bis(hydroxymethyl)pyridine has no established target, we can outline a protocol using a hypothetical kinase target, a common target class for pyridine-based inhibitors.

Caption: A standard workflow for performing molecular docking simulations.

-

Interpretation: The docking results would provide a binding energy score (a proxy for affinity) and a visual model of how the molecule interacts with the protein's active site. We would specifically look for hydrogen bonds formed by the hydroxymethyl groups and the pyridine nitrogen, which would validate their importance for molecular recognition.

In-Silico ADMET Prediction

In early-stage discovery, it is crucial to assess a molecule's drug-like properties. Numerous computational models can predict key pharmacokinetic and toxicity parameters.

-